molecular formula C16H17Cl2N3OS B6078034 1-Cyclohexyl-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea

1-Cyclohexyl-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea

Cat. No.: B6078034
M. Wt: 370.3 g/mol
InChI Key: BEKRFEIFYYMXGW-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea is a chemical compound with a complex structure that includes a cyclohexyl group, a dichlorophenyl group, and a thiazolyl group

Properties

IUPAC Name

1-cyclohexyl-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3OS/c17-10-6-7-12(13(18)8-10)14-9-23-16(20-14)21-15(22)19-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKRFEIFYYMXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea typically involves the reaction of cyclohexyl isocyanate with 2,4-dichlorophenyl thiazole. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a more saturated compound.

Scientific Research Applications

1-Cyclohexyl-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-3-[4-(2,3-dichlorophenyl)-1,3-thiazol-2-yl]urea
  • 1-Cyclohexyl-3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea
  • 1-Cyclohexyl-3-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]urea

Uniqueness

1-Cyclohexyl-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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